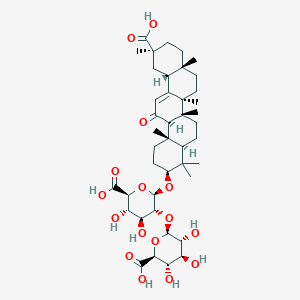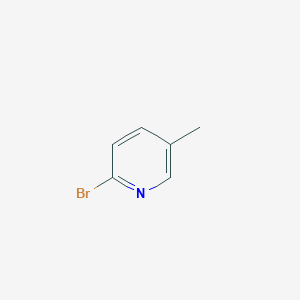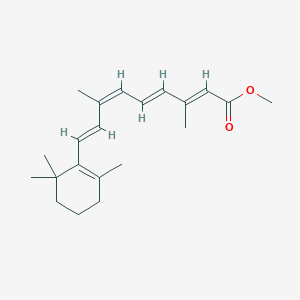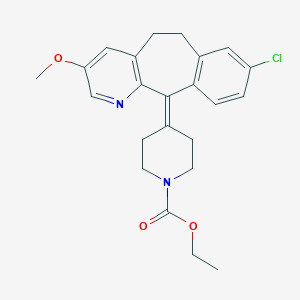
Uralsaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin primarily extracted from the root of the licorice plant (Glycyrrhiza glabra). It is renowned for its sweet taste, being 30 to 50 times sweeter than sucrose. Glycyrrhizin has been used for centuries in traditional medicine and is now widely utilized in the food, pharmaceutical, and cosmetic industries due to its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhizin can be synthesized through various chemical reactions involving its aglycone, glycyrrhetinic acid. One common method involves the conjugation of glycyrrhetinic acid with glucuronic acid derivatives under specific conditions to form glycyrrhizin .
Industrial Production Methods: Industrial production of glycyrrhizin typically involves the extraction of licorice root. The roots are macerated and boiled in water to extract glycyrrhizin, which is then purified and concentrated. The final product can be obtained in various forms, including liquid, paste, or spray-dried powder .
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizin undergoes several types of chemical reactions, including:
Hydrolysis: Glycyrrhizin is hydrolyzed by intestinal bacteria to form glycyrrhetinic acid.
Oxidation and Reduction: These reactions can modify the functional groups on glycyrrhizin, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glucuronidase.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products:
Glycyrrhetinic Acid: The primary metabolite formed from the hydrolysis of glycyrrhizin.
Various Derivatives: Formed through oxidation and reduction reactions, which have distinct pharmacological properties.
Scientific Research Applications
Glycyrrhizin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced pharmacological activities.
Biology: Studied for its role in modulating immune responses and its anti-inflammatory properties.
Medicine: Utilized for its antiviral, anticancer, antioxidant, and hepatoprotective effects.
Industry: Employed as an emulsifier and gel-forming agent in foodstuffs and cosmetics.
Mechanism of Action
Glycyrrhizin exerts its effects through multiple mechanisms:
Antiviral Activity: Inhibits viral replication by preventing the binding of viruses to cell surface molecules and interfering with viral protein expression.
Anti-inflammatory Activity: Modulates the expression of pro-inflammatory cytokines and inhibits pathways like MAPK and NF-κB.
Hepatoprotective Effects: Protects liver cells by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Glycyrrhizin is often compared with other triterpenoid saponins, such as:
Glycyrrhetinic Acid: The aglycone of glycyrrhizin, known for its anti-inflammatory and antiviral properties.
Glabridin: Another compound from licorice with antioxidant and anti-inflammatory effects.
Isoliquiritigenin: A flavonoid from licorice with anticancer and antimicrobial activities.
Uniqueness: Glycyrrhizin’s unique combination of sweetening properties and diverse pharmacological activities makes it distinct from other similar compounds. Its ability to modulate immune responses and protect against various diseases highlights its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-MOGLOQIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103000-77-7 |
Source


|
| Record name | Uralsaponin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103000777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)







![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)

